Pyrrolidine vs. Morpholine Sulfonyl Benzylamines: Impact on Predicted Solubility and Polarity
When compared to its direct analog, 4-(Morpholine-4-sulfonyl)-benzylamine, 4-(Pyrrolidine-1-sulfonyl)-benzylamine exhibits a lower Topological Polar Surface Area (TPSA) and a higher predicted LogP. This quantifiable difference indicates that the pyrrolidine-substituted compound is more lipophilic and potentially has better passive membrane permeability, which is a critical factor in early-stage drug design for CNS or intracellular targets .
| Evidence Dimension | Physicochemical Properties (In Silico) |
|---|---|
| Target Compound Data | TPSA = 63.4 Ų, LogP = 0.93 |
| Comparator Or Baseline | 4-(Morpholine-4-sulfonyl)-benzylamine (Analog): TPSA = 72.7 Ų, LogP = 0.69 |
| Quantified Difference | TPSA: -9.3 Ų; LogP: +0.24 (Approximate values based on structure) |
| Conditions | Computational predictions based on molecular structure (SMILES). |
Why This Matters
This quantified difference in lipophilicity and polarity directly influences a compound's absorption and distribution profile, making the pyrrolidine analog a preferred choice when increased membrane permeability is a project goal.
